molecular formula C22H30ClN3O6S3 B073354 Prochlorperazine edisylate CAS No. 1257-78-9

Prochlorperazine edisylate

Numéro de catalogue: B073354
Numéro CAS: 1257-78-9
Poids moléculaire: 564.1 g/mol
Clé InChI: SWOUGRBFXFILIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prochlorperazine edisylate is a phenothiazine derivative primarily used as an antiemetic and antipsychotic agent. Its chemical structure comprises a phenothiazine core substituted with a chlorinated aromatic ring and a piperazine-propyl side chain, forming a 1,2-ethanedisulfonate salt (C₂₀H₂₄ClN₃S·C₂H₆O₆S₂; molecular weight 564.14) . This formulation enhances water solubility compared to other prochlorperazine salts, making it suitable for intravenous (IV) and intramuscular (IM) administration .

Clinically, this compound is indicated for severe nausea/vomiting (e.g., chemotherapy-induced or postoperative) and schizophrenia. Its mechanism involves dopamine D₂ receptor antagonism in the chemoreceptor trigger zone and mesolimbic pathways . However, it carries a boxed warning for increased mortality in elderly patients with dementia-related psychosis due to cerebrovascular events and infections . Common adverse effects include extrapyramidal symptoms (EPS), orthostatic hypotension, and sedation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'edisylate de prochlorperazine est synthétisé par une série de réactions chimiques impliquant des dérivés de la phénothiazineLa dernière étape implique la formation du sel edisylate par réaction du composé de base avec l'acide éthanedisulfonique .

Méthodes de production industrielle : La production industrielle de l'edisylate de prochlorperazine implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend:

Analyse Des Réactions Chimiques

Key Synthetic Pathway

  • Chlorination of Phenothiazine :
    • 2-Chlorophenothiazine (1 ) is reacted with 1-(3-chloropropyl)-4-methylpiperazine (2 ) in the presence of sodamide to form prochlorperazine base (3 ).
    • Alternative route: Alkylation of 2-chloro-10-(3-chloropropyl)phenothiazine (4 ) with 1-methylpiperazine (5 ) .
  • Salt Formation :
    • The base reacts with ethanedisulfonic acid to yield the edisylate salt (C₂₂H₃₀ClN₃O₆S₃ ) .

Industrial Production

  • Optimized steps include chlorination, alkylation, and salt formation under controlled conditions to ensure high purity (>99%) .

Metabolic Reactions

Prochlorperazine undergoes extensive hepatic metabolism, mediated primarily by CYP2D6 :

Reaction Type Metabolites Key Enzymes/Processes
Oxidation Prochlorperazine sulfoxideCYP2D6, Flavin-containing monooxygenases
Hydroxylation 7-HydroxyprochlorperazineCYP1A2, CYP3A4
Demethylation N-DesmethylprochlorperazineCYP2D6
Conjugation Glucuronide derivativesUGT1A4
  • Excretion : Primarily via bile (70%) and urine (20%) .

Degradation Pathways

  • Oxidative Degradation :
    • This compound forms sulfoxides and sulfones when exposed to oxidizing agents (e.g., H₂O₂, KMnO₄) .
    • Degradation accelerates under acidic or alkaline conditions .
  • Photodegradation :
    • Exposure to UV light leads to cleavage of the phenothiazine ring, producing chlorinated byproducts .

Stability Data

Condition Effect Reference
pH 4.2–6.2 Stable for 24 hours at 25°C
High Temperature Discoloration and precipitate formation
Freezing Loss of potency

Incompatibilities with Other Compounds

This compound exhibits incompatibilities with:

Class Examples Outcome
Alkaline Solutions Sodium bicarbonatePrecipitation or hydrolysis
Reducing Agents Lithium aluminum hydride (LiAlH₄)Reduction to prochlorperazine base
IV Solutions Amphotericin B, heparinPhysical incompatibility
  • Subcutaneous administration is contraindicated due to local irritation .

Colorimetric Reactions

  • With 1-Naphthylamine : Forms orange-red complexes under acidic conditions, used for quantitative analysis .
  • UV-Vis Spectroscopy : λ<sub>max</sub> at 254 nm and 305 nm in methanol .

Key Research Findings

  • Clinical Stability : this compound retains >95% potency in IV solutions (0.9% NaCl) for 48 hours at 25°C .
  • Forced Degradation Studies :
    • Acidic hydrolysis (0.1N HCl) yields 15% degradation products within 8 hours.
    • Oxidative stress (3% H₂O₂) generates sulfoxide as the major degradant .

Applications De Recherche Scientifique

Clinical Applications

  • Psychiatric Disorders
    • Schizophrenia and Schizoaffective Disorders : Prochlorperazine is indicated for managing schizophrenia, particularly effective against positive symptoms such as hallucinations and delusions. It works by blocking D2 dopamine receptors in the brain, which are often overactive in these conditions .
    • Anxiety Disorders : The drug is also employed for non-psychotic anxiety management, providing symptomatic relief through its anxiolytic properties .
  • Antiemetic Use
    • Severe Nausea and Vomiting : Prochlorperazine is widely used to control severe nausea and vomiting associated with various causes, including chemotherapy, postoperative states, and migraines. It acts on the chemoreceptor trigger zone in the central nervous system to inhibit vomiting .
    • Migraine Management : In emergency settings, prochlorperazine is recommended as a first-line treatment for migraine-associated nausea. Studies have shown it to be more effective than other dopamine antagonists in reducing pain and the need for opioid analgesics .

Dosage Forms

Prochlorperazine edisylate is available in several formulations:

  • Oral Tablets : 5 mg and 10 mg doses for outpatient management.
  • Injectable Form : 5 mg/mL solution for intramuscular or intravenous administration, particularly in acute settings.
  • Rectal Suppositories : 25 mg doses used when oral administration is not feasible .

Table 1: Summary of Clinical Studies on this compound

Study FocusFindingsReference
Efficacy in SchizophreniaDemonstrated significant reduction in positive symptoms compared to placebo.
Antiemetic EffectivenessComparable efficacy to metoclopramide and ondansetron in controlling chemotherapy-induced nausea.
Migraine TreatmentFound effective in reducing migraine-associated nausea; superior to other dopamine antagonists in ED settings.

Side Effects

Common side effects associated with prochlorperazine include:

  • Drowsiness
  • Dizziness
  • Blurred vision
  • Constipation

Serious side effects may involve extrapyramidal symptoms (EPS), blood disorders, and hypotension upon standing .

Mécanisme D'action

Prochlorperazine edisylate exerts its effects primarily through its anti-dopaminergic activity. It blocks D2 dopamine receptors in the brain, particularly in the chemoreceptor trigger zone, which helps control nausea and vomiting. Additionally, it has antagonistic effects on histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic properties .

Comparaison Avec Des Composés Similaires

Chemical and Pharmacokinetic Properties

Table 1: Comparative Chemical Profiles of Prochlorperazine Salts

Property Prochlorperazine Edisylate Prochlorperazine Maleate Prochlorperazine Base
Molecular Weight 564.14 606.10 373.95
Solubility Freely soluble in water Insoluble in water Insoluble in water
Equivalent Dose 7.5 mg ≈ 5 mg base 8 mg ≈ 5 mg base 5 mg base
Formulations Injection, syrup Tablets, capsules Suppositories
Key Inactive Ingredients Sodium saccharin, benzyl alcohol Lactose, cellulose Glycerin, fatty acids

Sources:

This compound’s high water solubility enables rapid absorption in IV/IM formulations, achieving peak plasma concentrations within 10–20 minutes . In contrast, the maleate salt (used in oral tablets) has slower absorption, with food reducing its Cₘₐₓ by 23% and AUC by 13% . The base form, used in suppositories, bypasses first-pass metabolism but has variable bioavailability due to rectal absorption limitations .

Clinical Efficacy

Table 2: Efficacy in Nausea/Vomiting and Headache Management

Study Design This compound Comparator Outcome
Vomiting in Abortion (n=61) 10 mg IM every 4 hours Hydroxyzine 100 mg IM ↓ Vomiting episodes (1.2 vs. 0.3)
Severe Headache (n=82) 10 mg IV single dose Placebo 74% complete relief vs. 45% placebo
Chemotherapy Support 5–10 mg IV/IM Ondansetron Comparable antiemetic efficacy

This compound demonstrates superior efficacy to placebo in acute migraine, with 74% achieving complete relief within 60 minutes . In abortion-related nausea, it reduced vomiting frequency more effectively than hydroxyzine (1.2 vs. 0.3 episodes/patient) . However, newer agents like ondansetron (a 5-HT₃ antagonist) are preferred for chemotherapy-induced nausea due to fewer EPS risks .

Adverse Effects and Risks

Table 3: Adverse Effect Profiles

Adverse Effect This compound Chlorpromazine Hydroxyzine
Extrapyramidal Symptoms High risk (dose-dependent) Moderate risk Low risk
Sedation Moderate High High
QT Prolongation Rare Common None
Anticholinergic Effects Weak Strong Moderate

Sources:

This compound’s EPS risk (e.g., acute dystonia, pseudoparkinsonism) exceeds that of hydroxyzine but is lower than chlorpromazine . Its weak anticholinergic activity reduces dry mouth and constipation compared to other phenothiazines . Notably, drug compatibility issues exist: edisylate precipitates when mixed with aminophylline, barbiturates, or penicillin derivatives .

Regulatory and Compatibility Considerations

  • Elderly Patients : Contraindicated in dementia-related psychosis due to 1.6–1.7× mortality risk .
  • Compatibility: Avoid mixing with aminophylline, amphotericin B, or parabens-containing solutions .

Activité Biologique

Prochlorperazine edisylate is a derivative of the phenothiazine class and is primarily used as an antipsychotic and antiemetic agent. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant research findings.

Prochlorperazine exerts its biological effects primarily through the blockade of dopamine receptors, particularly the D2 subtype. This action reduces dopaminergic neurotransmission in various brain regions, including the mesolimbic pathway, which is associated with psychotic symptoms. Additionally, it has antiemetic properties due to its effects on the chemoreceptor trigger zone (CTZ) in the brain, where it inhibits both dopamine D2 and serotonin 5-HT3 receptors .

Key Mechanisms:

  • Dopamine Receptor Antagonism: Blocks postsynaptic D2 receptors in the cortical and limbic areas, reducing psychotic symptoms such as hallucinations and delusions.
  • Antiemetic Action: Inhibits the CTZ by blocking dopamine and serotonin receptors, effective in preventing nausea and vomiting.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and elimination:

ParameterValue
Bioavailability ~12.5% (oral administration)
Onset of Action 10-20 min (IM), 30-40 min (oral)
Half-life 8-9 hours
Volume of Distribution ~1401-1548 L
Metabolism Hepatic (CYP2D6 involvement)
Elimination Route Mainly feces; minor urine excretion

Prochlorperazine is well absorbed following oral administration, reaching peak plasma concentrations around 5 hours post-dose. It undergoes extensive hepatic metabolism with several metabolites detected in plasma .

Clinical Applications

This compound is indicated for various conditions:

  • Psychotic Disorders: Effective in managing schizophrenia and acute psychosis.
  • Nausea and Vomiting: Used as an antiemetic for severe nausea associated with chemotherapy or post-operative states.
  • Headaches: Recent studies have shown efficacy in treating severe vascular or tension-type headaches .

Case Study: Efficacy in Headache Treatment

A randomized double-blind trial evaluated the effectiveness of intravenous this compound in patients with severe headaches. The study included 82 adult patients who received either prochlorperazine (10 mg) or a placebo. Results indicated that:

  • Complete Relief: 74% of patients receiving prochlorperazine experienced complete relief within 60 minutes.
  • Partial Relief: An additional 14% reported partial relief.
  • Statistical Significance: The difference in pain relief between the drug group and placebo was statistically significant (p < 0.05) .

Safety Profile

While prochlorperazine is generally well-tolerated, it is associated with potential side effects including sedation, hypotension, and extrapyramidal symptoms. Caution is advised when used in conjunction with other CNS depressants due to possible additive effects .

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying prochlorperazine edisylate in drug substances?

Ultra-performance liquid chromatography (UPLC) and high-performance liquid chromatography (HPLC) are widely used. For UPLC, linearity has been demonstrated across 100–400 ppm concentrations, with a regression equation of y = 8436.5538x + 14558.5991 (R² >0.99) . HPLC methods (USP) utilize a C18 column, mobile phase of pH 3.0 phosphate buffer:acetonitrile (3:7), and UV detection at 254 nm. Calculations employ the formula: Amount=100×373.94606.09×C×rUrS\text{Amount} = 100 \times \frac{373.94}{606.09} \times C \times \frac{r_U}{r_S}

where CC is the standard concentration and rU/rSr_U/r_S are sample/standard peak responses .

Q. What is the mechanistic basis for this compound’s antiemetic and antipsychotic effects?

Prochlorperazine acts via dopamine D2 receptor antagonism in the chemoreceptor trigger zone (anti-emesis) and mesolimbic pathways (antipsychosis) . Its onset of action is 10–20 minutes (intramuscular) with a 3–4 hour duration, attributed to rapid absorption and hepatic metabolism .

Q. How should this compound formulations be stored to ensure stability?

Store in tight, light-resistant containers at controlled room temperature (15–30°C). Protect from light to prevent degradation; discoloration indicates potency loss .

Q. What are the key physicochemical properties of this compound?

Molecular formula: C20H24ClN3SC2H6O6S2\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{S} \cdot \text{C}_2\text{H}_6\text{O}_6\text{S}_2, molecular weight 564.14. It is a white to light-yellow crystalline powder, freely soluble in glacial acetic acid but very slightly soluble in water .

Advanced Research Questions

Q. How do methodological variations in chromatographic assays impact this compound quantification?

UPLC offers faster analysis (≤5 minutes) with lower solvent consumption compared to HPLC, but HPLC (USP method) provides higher sensitivity for trace impurities. Column choice (e.g., L1 vs. C18) affects peak resolution, particularly for metabolites like 7-hydroxy prochlorperazine . Method validation must include robustness testing against pH (±0.2) and flow rate (±10%) variations .

Q. What experimental strategies mitigate risks of tardive dyskinesia (TD) in long-term prochlorperazine studies?

TD incidence correlates with cumulative dose and duration. Preclinical models should monitor orofacial dyskinesia in rodents. Clinical protocols must include baseline/follow-up Abnormal Involuntary Movement Scale (AIMS) assessments. Dose minimization (<5 mg/day) and periodic drug holidays reduce risk .

Q. How do salt forms (edisylate vs. maleate) influence prochlorperazine’s pharmacokinetics and formulation?

Edisylate (water-soluble) is preferred for injectables (5 mg/mL), while maleate (lipophilic) suits oral tablets. Bioavailability differences arise from dissolution rates: edisylate has faster IM absorption (Tmax 10–20 min) versus maleate’s delayed oral Tmax (2–4 hours) .

Q. What are the challenges in designing drug interaction studies with this compound?

Prochlorperazine potentiates CNS depressants (e.g., opioids) and interacts with hepatotoxic agents. In vitro studies should assess CYP2D6 inhibition. Avoid co-administration with lithium (risk of encephalopathy) or QT-prolonging drugs (e.g., ondansetron) .

Q. How can neuroleptic malignant syndrome (NMS) be differentiated from other adverse events in clinical trials?

NMS presents with hyperpyrexia (>40°C), rigidity, and autonomic instability. Key differentials include central anticholinergic toxicity (normal CK levels) and serotonin syndrome (hyperreflexia). Immediate discontinuation, supportive care, and bromocriptine/dantrolene are critical .

Q. What pharmacokinetic models predict prochlorperazine’s tissue distribution and elimination?

Two-compartment models best describe its distribution (Vd \sim20 L/kg), with first-pass metabolism to sulfoxide and glucuronide conjugates. Population PK studies should account for age (reduced clearance in elderly) and hepatic impairment .

Propriétés

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOUGRBFXFILIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074483
Record name Prochlorperazine edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

73.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1257-78-9
Record name Prochlorperazine edisylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochlorperazine edisylate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine edisylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prochlorperazine edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE EDISYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Prochlorperazine edisylate
Prochlorperazine edisylate
Prochlorperazine edisylate
Prochlorperazine edisylate
Prochlorperazine edisylate
Prochlorperazine edisylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.